![molecular formula C19H19Cl2N3OS B4818098 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with a dichlorobenzyl sulfanyl group, a methyl group, and a methylphenoxyethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids or their derivatives, under acidic or basic conditions.
Introduction of the Dichlorobenzyl Sulfanyl Group: The dichlorobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with a thiol or sulfide precursor.
Attachment of the Methylphenoxyethyl Group: The methylphenoxyethyl group can be attached via an etherification reaction, where a suitable phenol derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzyl group, using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dichlorobenzyl derivatives.
Substitution: Various substituted triazole and aromatic derivatives.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of the triazole ring and the dichlorobenzyl sulfanyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and different substituents.
Voriconazole: A triazole antifungal with distinct substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-12-6-4-7-14(10-12)25-13(2)18-22-23-19(24(18)3)26-11-15-16(20)8-5-9-17(15)21/h4-10,13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBJCRGALTCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE](/img/structure/B4818024.png)
![N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4818031.png)
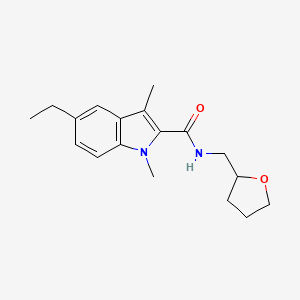
![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)
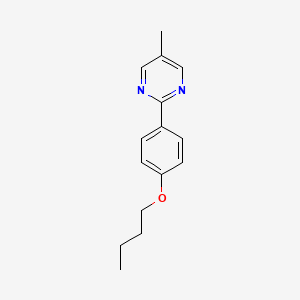
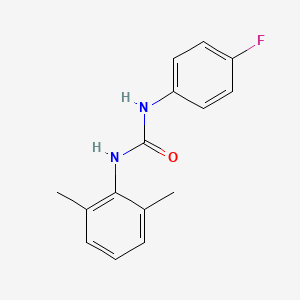
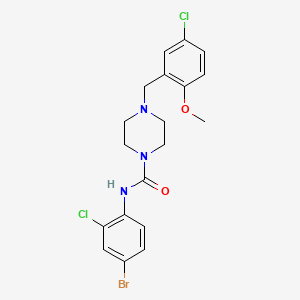
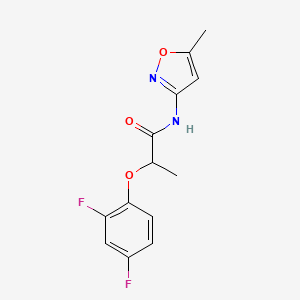
![1-(4-FLUOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4818091.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818094.png)
![N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)
![2-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl propyl ether](/img/structure/B4818106.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4818112.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4818117.png)
